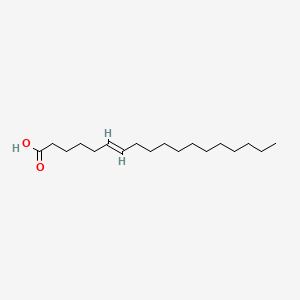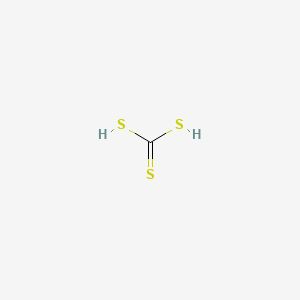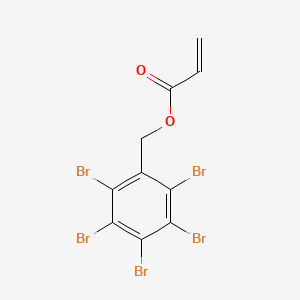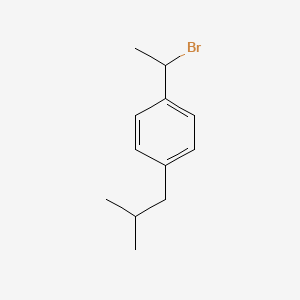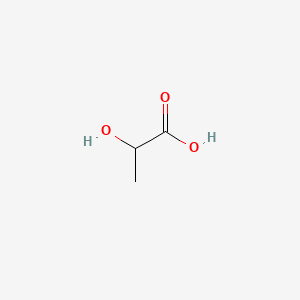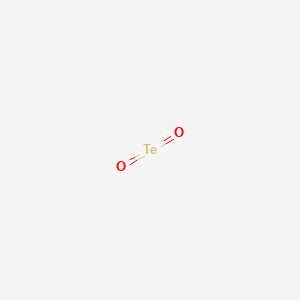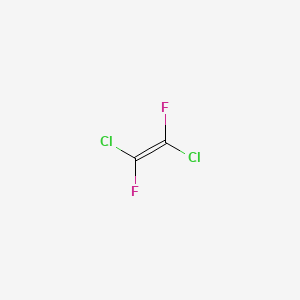
1,2-二氯-1,2-二氟乙烯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dichloro-1,2-difluoroethylene is one of the simplest chlorodifluoroalkenes and is a colorless gas or liquid . It is used as an intermediate or precursor in the production of other industrial chemicals .
Synthesis Analysis
The synthesis of 1,2-Dichloro-1,2-difluoroethylene involves the use of fractional melting and fractional distillation . More detailed synthesis methods are not available in the retrieved sources.Molecular Structure Analysis
The molecular formula of 1,2-Dichloro-1,2-difluoroethylene is C2Cl2F2 . The molecule consists of two carbon atoms, two chlorine atoms, and two fluorine atoms .Chemical Reactions Analysis
1,2-Dichloro-1,2-difluoroethylene is chemically inert in many situations, but it can react violently with strong reducing agents such as very active metals and active metals. It can also react with strong oxidizing agents or weaker oxidizing agents under extremes of temperature .Physical and Chemical Properties Analysis
1,2-Dichloro-1,2-difluoroethylene has a molar mass of 132.92 g/mol . It is a low-boiling liquid that may also be used as a solvent, but has practical limitations due to its low boiling point .科学研究应用
高效合成方法
一种通过还原脱氯从 1,2,2-三氯-1,1-二氟乙烷合成 1-氯-2,2-二氟乙烯的有效方法已被开发出来,为工业规模生产提供了一条途径。该方法解决了在 2,2-二氯-1,1,1-三氟乙烷生产中 1,2,2-三氯-1,1-二氟乙烷的回收问题 (Wang, Yang, & Xiang, 2013)。
分子结构分析
高级从头算耦合簇技术已经确定了顺式和反式-1,2-二氟乙烯和 1,1-二氟乙烯的平衡结构。这些结构提供了氟化对乙烯分子的影响的见解,并支持计算化学方法的可靠性 (Feller, Craig, Groner, & McKean, 2011)。
高级有机合成
钯催化的 CF₂-跳过 1,4-二炔高效合成方法的开发展示了 1,2-二氯-1,2-二氟乙烯在构建药物化学中感兴趣的二氟分子的效用 (Guo, Luo, Zeng, & Zhang, 2017)。
与唑类的相互作用
四氯-1,2-二氟乙烷与吡唑和咪唑钠盐的反应展示了该化合物在有机合成中的多功能性,从而产生新的 N-取代衍生物和二杂芳乙烯 (Petko et al., 2011)。
表面化学和催化
对 1,1-二氟乙烯在钯表面的表面化学的研究为催化中的潜在应用提供了见解。该研究突出了使用反射吸收红外光谱进行涉及烯烃的催化反应的原位研究的潜力 (Mahapatra et al., 2011)。
安全和危害
作用机制
Target of Action
1,2-Dichloro-1,2-difluoroethylene is a simple chlorodifluoroalkene . It is used as an intermediate or precursor in the production of other industrial chemicals
Mode of Action
It is known that the compound can react violently with strong reducing agents such as very active metals and active metals . It can also react with strong oxidizing agents or weaker oxidizing agents under extremes of temperature .
Biochemical Pathways
It is used as an intermediate or precursor in the production of other industrial chemicals , suggesting that it may be involved in various chemical reactions and pathways.
Pharmacokinetics
It is known that the compound is a low-boiling liquid , which suggests that it may have high volatility and could be rapidly absorbed and distributed in the body following inhalation.
Result of Action
1,2-Dichloro-1,2-difluoroethylene is regarded as a hazardous chemical. It is toxic by inhalation and causes irritation when it comes into contact with the skin and mucous membranes . High concentrations of the compound can be ignited with ease in the laboratory .
Action Environment
The action of 1,2-Dichloro-1,2-difluoroethylene can be influenced by environmental factors. For instance, the compound can react violently with strong reducing agents and oxidizing agents, particularly under extremes of temperature . It is also worth noting that the compound is a low-boiling liquid , suggesting that its volatility and, consequently, its action and efficacy could be influenced by temperature.
属性
| { "Design of the Synthesis Pathway": "The synthesis of 1,2-Dichloro-1,2-difluoroethylene can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "Chloroform (CHCl3)", "Hydrogen fluoride (HF)", "Sodium hydroxide (NaOH)", "Sodium bicarbonate (NaHCO3)", "Sulfuric acid (H2SO4)", "Sodium chloride (NaCl)", "Calcium chloride (CaCl2)" ], "Reaction": [ "Step 1: Chloroform is reacted with hydrogen fluoride in the presence of sodium hydroxide to form chlorodifluoromethane (CHClF2).", "Step 2: Chlorodifluoromethane is then reacted with sodium bicarbonate to form difluorocarbene (CF2).", "Step 3: Difluorocarbene is reacted with sulfuric acid to form difluoromethylene sulfate (CF2SO4).", "Step 4: Difluoromethylene sulfate is then reacted with sodium chloride to form 1,2-dichloro-1,2-difluoroethane (Cl2CFCH2F).", "Step 5: Finally, 1,2-dichloro-1,2-difluoroethane is dehydrohalogenated using calcium chloride to form 1,2-Dichloro-1,2-difluoroethylene (Cl2C=CF2)." ] } | |
CAS 编号 |
598-88-9 |
分子式 |
C2Cl2F2 |
分子量 |
132.92 g/mol |
IUPAC 名称 |
(Z)-1,2-dichloro-1,2-difluoroethene |
InChI |
InChI=1S/C2Cl2F2/c3-1(5)2(4)6/b2-1- |
InChI 键 |
UPVJEODAZWTJKZ-UPHRSURJSA-N |
手性 SMILES |
C(=C(\F)/Cl)(\F)/Cl |
SMILES |
C(=C(F)Cl)(F)Cl |
规范 SMILES |
C(=C(F)Cl)(F)Cl |
沸点 |
21.1 °C |
熔点 |
-130.5 °C |
物理描述 |
Dichlorodifluoroethylene is a liquid material, which may cause illness from inhalation. When heated to high temperatures it may decompose and emit toxic fumes. When in contact with water or steam it may produce additional fumes that can cause illness from inhalation. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. |
蒸汽压力 |
890.43 mmHg |
产品来源 |
United States |
Q1: What is the molecular formula and weight of 1,2-dichloro-1,2-difluoroethylene?
A1: 1,2-Dichloro-1,2-difluoroethylene has the molecular formula C2Cl2F2 and a molecular weight of 132.93 g/mol.
Q2: Is there any spectroscopic data available for 1,2-dichloro-1,2-difluoroethylene?
A: Yes, research has provided infrared and Raman spectral data for both the cis and trans isomers of 1,2-dichloro-1,2-difluoroethylene. []
Q3: How does 1,2-dichloro-1,2-difluoroethylene behave in reactions with low-valent metal complexes?
A: Research shows that 1,2-dichloro-1,2-difluoroethylene reacts with chlorocarbonylbis(methyldiphenylphosphine)iridium to form a stable 1:1 adduct. [] It also reacts with stilbenebis(triphenylphosphine)platinum to form two vinyl complexes, (Ph3P)2Pt[CF(Cl)C(F)Cl] and (Ph3P)2Pt[CF(Cl)C(Cl)F], differing in the stereochemistry of the olefin. [] These reactions are thought to proceed via an ionic intermediate.
Q4: Can 1,2-dichloro-1,2-difluoroethylene participate in cycloaddition reactions?
A: Yes, studies have demonstrated that 1,2-dichloro-1,2-difluoroethylene undergoes both biradical 1,2 and concerted 1,4 cycloaddition with cyclopentadiene. [] Additionally, it reacts with trans-cyclooctene to form cycloaddition products. []
Q5: How does 1,2-dichloro-1,2-difluoroethylene react in the presence of alcohols and gamma radiation?
A: Research indicates that 1,2-dichloro-1,2-difluoroethylene undergoes a gamma radioinduced addition reaction with alcohols. [] This reaction primarily yields 1:1 adducts, with the reactivity of alcohols following the order: (CH3)2CHOH > CH3(CH2)2OH, CH3CH2OH > CH3OH. The addition of alpha-hydroxyalkyl radicals, formed during the reaction, follows the general rule of radical addition to olefins, favoring the less sterically hindered side. []
Q6: What are the applications of 1,2-dichloro-1,2-difluoroethylene in organic synthesis?
A: 1,2-Dichloro-1,2-difluoroethylene serves as a starting material for synthesizing perfluorovinylbenzocycloalkenes. [] This synthesis involves reacting polyfluorobenzocycloalkenes with 1,2-dichloro-1,2-difluoroethylene, followed by dechlorination.
Q7: What is known about the photochlorination of 1,2-dichloro-1,2-difluoroethylene?
A: Research has investigated the kinetics and mechanism of the gas phase photochlorination of 1,2-dichloro-1,2-difluoroethylene. []
Q8: How does 1,2-dichloro-1,2-difluoroethylene react with atomic chlorine in the atmosphere?
A: Studies have measured the rate coefficient for the reaction of 1,2-dichloro-1,2-difluoroethylene with atomic chlorine. [] This reaction is significant in atmospheric chemistry as it leads to the formation of oxygenated products like dichlorofluoroacetyl fluoride. []
Q9: Has computational chemistry been used to study 1,2-dichloro-1,2-difluoroethylene?
A: Yes, CBS-QB3 theory has been employed to calculate reaction enthalpies and enthalpy barriers for reactions involving 1,2-dichloro-1,2-difluoroethylene. [] These calculations help understand the reaction mechanisms and rule out unfavorable pathways.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


